molecular formula C19H19NO6S B3462422 phenacyl 3-morpholin-4-ylsulfonylbenzoate

phenacyl 3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B3462422
M. Wt: 389.4 g/mol
InChI Key: XIENEDQJYWXVME-UHFFFAOYSA-N
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Description

Phenacyl 3-morpholin-4-ylsulfonylbenzoate is an organic compound that has garnered interest due to its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of a phenacyl group, a morpholine ring, and a sulfonylbenzoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 3-morpholin-4-ylsulfonylbenzoate typically involves the reaction of phenacyl bromide with 3-morpholin-4-ylsulfonylbenzoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the carboxylate group. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenacyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenacyl bromide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the phenacyl group under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenacyl derivatives depending on the nucleophile used.

Scientific Research Applications

Phenacyl 3-morpholin-4-ylsulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of phenacyl 3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The phenacyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of certain enzymes or receptors. The sulfonylbenzoate moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Phenacyl 3-morpholin-4-ylsulfonylbenzoate can be compared with other similar compounds such as phenacyl bromide, phenacyl chloride, and phenacyl acetate. These compounds share the phenacyl group but differ in their substituents, which can significantly impact their reactivity and applications. This compound is unique due to the presence of the morpholine ring and sulfonylbenzoate moiety, which confer distinct chemical properties and potential biological activities.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and versatile reactivity. Its synthesis, chemical reactions, and applications make it a valuable compound for research and industrial purposes. Further studies are needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

phenacyl 3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-18(15-5-2-1-3-6-15)14-26-19(22)16-7-4-8-17(13-16)27(23,24)20-9-11-25-12-10-20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIENEDQJYWXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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